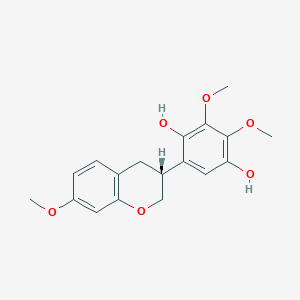![molecular formula C28H29N5O3 B2797396 2-amino-5-bromo-N-[2-(dipropylamino)ethyl]pyridine-3-sulfonamide CAS No. 1251613-87-2](/img/structure/B2797396.png)
2-amino-5-bromo-N-[2-(dipropylamino)ethyl]pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-5-bromo-N-[2-(dipropylamino)ethyl]pyridine-3-sulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as AB-DPEP and is a sulfonamide derivative of pyridine. In
Applications De Recherche Scientifique
Antibacterial and Antimicrobial Applications
Sulfonamides, including compounds with similar structural motifs to 2-amino-5-bromo-N-[2-(dipropylamino)ethyl]pyridine-3-sulfonamide, have historically played a crucial role in antibacterial and antimicrobial therapy. These compounds have been foundational in the treatment of bacterial infections prior to the advent of penicillin. The sulfonamide group is pivotal in synthesizing antibiotics, demonstrating a broad spectrum of antibacterial activities. This class of compounds continues to be integral in developing new antibacterial agents to address the evolving resistance patterns of pathogens (Gulcin & Taslimi, 2018).
Cancer Research
In cancer research, sulfonamides have been identified as key components in developing anticancer agents. The structural features of sulfonamides, including those related to 2-amino-5-bromo-N-[2-(dipropylamino)ethyl]pyridine-3-sulfonamide, allow for the design of molecules that can interfere with tumor growth and metastasis. Research has highlighted the potential of sulfonamide derivatives in targeting and inhibiting enzymes critical for cancer cell survival and proliferation, thus offering avenues for novel anticancer therapies (Carta, Scozzafava, & Supuran, 2012).
Antiparasitic and Antimalarial Research
Sulfonamides are instrumental in antiparasitic and antimalarial research due to their inhibitory effects on enzymes vital for the survival of parasites. Studies have shown that these compounds, by interfering with the folate synthesis pathway in parasites, offer potential as therapeutic agents against malaria and other parasitic diseases. This makes them valuable tools for developing new treatments in regions where resistance to traditional antimalarial drugs is prevalent (Herrero, 1967).
Environmental and Food Safety
Research into sulfonamides also extends into environmental science and food safety, where these compounds' persistence and bioaccumulation potential are studied. The environmental presence of sulfonamides, including derivatives of 2-amino-5-bromo-N-[2-(dipropylamino)ethyl]pyridine-3-sulfonamide, is a concern due to their widespread use and potential impact on ecosystems and human health. Investigations into their degradation, bioaccumulation, and effects on microbial populations are crucial for assessing and mitigating environmental risks (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Propriétés
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O3/c1-2-35-24-13-7-6-11-22(24)19-30-27(34)21-14-17-33(18-15-21)26-23(12-8-16-29-26)28-31-25(32-36-28)20-9-4-3-5-10-20/h3-13,16,21H,2,14-15,17-19H2,1H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPULKIYDZKEOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-ethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (E)-4-[(2-fluoro-5-methylsulfonylphenyl)methylamino]-4-oxobut-2-enoate](/img/structure/B2797313.png)
![Methyl 3-(2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}propan-2-yl)-1,2-oxazole-4-carboxylate](/img/structure/B2797314.png)
![(E)-3-(4-chloro-3-nitroanilino)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2797315.png)
![6-Hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2797316.png)




![2-{(E)-[(3,5-difluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2797326.png)


![4-{[(4-Chlorophenyl)sulfanyl]methyl}benzohydrazide](/img/structure/B2797330.png)

![4-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2797335.png)